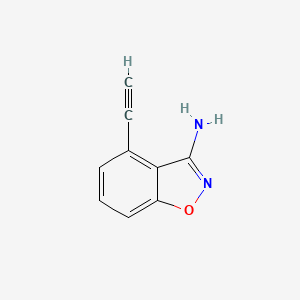

4-Ethynyl-1,2-benzoxazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethynyl-1,2-benzoxazol-3-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,2-benzoxazol-3-amine typically involves the cyclization of 2-aminophenol with an appropriate alkyne. One common method includes the reaction of 2-aminophenol with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can significantly improve the reaction rate and selectivity. Additionally, continuous flow reactors are sometimes utilized in industrial settings to ensure consistent production and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethynyl-1,2-benzoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of 4-ethynyl-1,2-benzoxazol-3-ol.

Reduction: Formation of 4-ethyl-1,2-benzoxazol-3-amine.

Substitution: Formation of N-substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethynyl-1,2-benzoxazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.

Industry: Utilized in the development of optical brighteners and fluorescent dyes.

Wirkmechanismus

The mechanism of action of 4-Ethynyl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

Vergleich Mit ähnlichen Verbindungen

Benzoxazole: Lacks the ethynyl and amine groups but shares the core benzoxazole structure.

Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Benzimidazole: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.

Uniqueness: 4-Ethynyl-1,2-benzoxazol-3-amine is unique due to the presence of both an ethynyl group and an amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Biologische Aktivität

4-Ethynyl-1,2-benzoxazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate receptor activity, leading to diverse biological effects.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For example, studies have shown that derivatives of benzoxazole compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human breast cancer (MCF-7) | 5.2 | Induces apoptosis |

| Human lung carcinoma (A549) | 6.8 | Cell cycle arrest |

| Mouse renal carcinoma (Renca) | 4.5 | Cytotoxicity observed |

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. It has been shown to mitigate neuronal damage in models of oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

Case Studies

-

Study on Apoptosis Induction

- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic cell death compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

-

Neuroprotection in Animal Models

- Another investigation focused on the neuroprotective effects of the compound in a rat model of ischemia. The results demonstrated that administration of this compound significantly reduced neuronal loss and improved functional recovery post-injury. The proposed mechanism involved inhibition of NMDA receptor-mediated excitotoxicity .

Eigenschaften

Molekularformel |

C9H6N2O |

|---|---|

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

4-ethynyl-1,2-benzoxazol-3-amine |

InChI |

InChI=1S/C9H6N2O/c1-2-6-4-3-5-7-8(6)9(10)11-12-7/h1,3-5H,(H2,10,11) |

InChI-Schlüssel |

WTZNVYOQTGPIIB-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=C2C(=CC=C1)ON=C2N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.